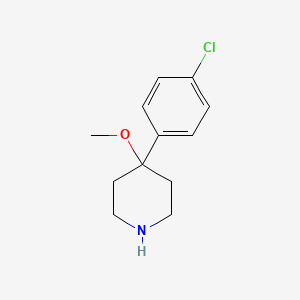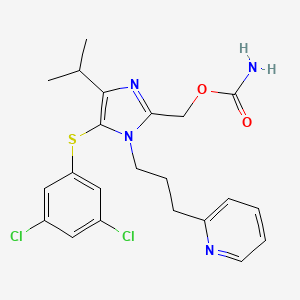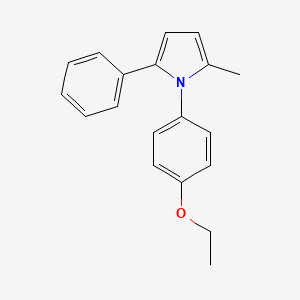
2-Hydroxy-3-(m-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 3-methylphenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydroxylation. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcinnamic acid, followed by oxidation to introduce the hydroxyl group. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: 3-(3-methylphenyl)pyruvic acid or 3-(3-methylphenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(3-methylphenyl)propanol.
Substitution: 2-Chloro-3-(3-methylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-3-(4-methylphenyl)propanoic acid
- 3-(2-Methylphenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid
Comparison: 2-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the specific position of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-Hydroxy-3-(4-methylphenyl)propanoic acid, the 3-methyl substitution may result in different steric and electronic effects, affecting its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
PVAQRTBQTOOWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)







![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)

![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)


